BenchChemオンラインストアへようこそ!

Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-

Tyrosinase inhibition Melanogenesis Benzylidenemalononitrile SAR

Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- (CAS 89607-58-9), also referred to as 2-(3-hydroxy-4-methoxybenzylidene)malononitrile or BMN3, is a benzylidenemalononitrile (BMN) derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g·mol⁻¹. This compound belongs to the tyrphostin-like family of α,β-unsaturated dinitriles, characterized by a Knoevenagel condensation product between 3-hydroxy-4-methoxybenzaldehyde and malononitrile.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 89607-58-9
Cat. No. B6616743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-
CAS89607-58-9
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C#N)O
InChIInChI=1S/C11H8N2O2/c1-15-11-3-2-8(5-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3
InChIKeyANCMUMYWPOMTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- (CAS 89607-58-9): Core Identity and Compound-Class Context for Procurement Decisions


Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- (CAS 89607-58-9), also referred to as 2-(3-hydroxy-4-methoxybenzylidene)malononitrile or BMN3, is a benzylidenemalononitrile (BMN) derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g·mol⁻¹ [1]. This compound belongs to the tyrphostin-like family of α,β-unsaturated dinitriles, characterized by a Knoevenagel condensation product between 3-hydroxy-4-methoxybenzaldehyde and malononitrile [2]. The substitution pattern—a hydroxyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring—distinguishes it from its regioisomer BMN2 (4-hydroxy-3-methoxy) and from the dihydroxy analog BMN11, creating distinct electronic and steric properties that directly govern its biological activity profile and its utility as a synthetic intermediate [1][2].

Why Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- Cannot Be Freely Substituted by In-Class Benzylidenemalononitrile Analogs


Within the benzylidenemalononitrile (BMN) chemotype, even subtle positional isomerism produces large, quantifiable shifts in biological activity, enzyme inhibition kinetics, and synthetic utility. The 3-hydroxy-4-methoxy substitution pattern of BMN3 yields a tyrosinase inhibition profile that is near-silent (6.04% inhibition at 50 μM) [1], whereas the regioisomeric 4-hydroxy-3-methoxy analog BMN2 achieves an IC₅₀ of 145.70 μM, and the 3,4-dihydroxy lead BMN11 reaches an IC₅₀ of 17.05 μM under identical assay conditions [1]. Conversely, BMN3 demonstrates measurable EGFR kinase inhibition (IC₅₀ = 250 μM) [2], while the commercially available Tyrphostin 8 (4-hydroxybenzylidenemalononitrile) is considerably weaker against EGFR (IC₅₀ = 560 μM) . These divergent activity cliffs confirm that generic substitution among BMN analogs—even among regioisomers sharing identical molecular formula and molecular weight—will invalidate experimental reproducibility and confound structure-activity relationship (SAR) interpretation. Procurement of the correct isomer with verified regiochemistry is therefore a non-negotiable prerequisite for meaningful biological or chemical studies [1][2].

Quantitative Differentiation Evidence for Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- Against Its Closest Analogs


Tyrosinase Inhibition: BMN3 (3-Hydroxy-4-Methoxy) vs. Regioisomer BMN2 (4-Hydroxy-3-Methoxy) and Lead BMN11 – Direct Head-to-Head Comparison

In a direct head-to-head screening of 12 BMN derivatives using a mushroom tyrosinase activity assay, BMN3 produced only 6.04% inhibition at 50 µM, 11.83% at 200 µM, and 14.25% at 500 µM, with an IC₅₀ that could not be determined (i.e., exceeding the highest tested concentration) [1]. By stark contrast, its regioisomer BMN2 (4-hydroxy-3-methoxy) exhibited concentration-dependent inhibition reaching 65.89% at 200 µM with a calculated IC₅₀ of 145.70 µM [1]. The series lead BMN11 (3,4-dihydroxy) achieved an IC₅₀ of 17.05 µM, outperforming the positive control kojic acid (IC₅₀ = 36.68 µM) [1]. This 8.5-fold difference in IC₅₀ between BMN2 and BMN11, and the near-complete loss of activity in BMN3, constitute a classic activity cliff driven solely by the position of the hydroxyl and methoxy substituents on the phenyl ring [1].

Tyrosinase inhibition Melanogenesis Benzylidenemalononitrile SAR

EGFR Tyrosine Kinase Inhibition: BMN3 vs. Tyrphostin 8 (4-Hydroxybenzylidenemalononitrile) – Cross-Study Quantitative Comparison

BMN3 inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity with an IC₅₀ of 2.50 × 10⁵ nM (250 µM), as measured by [γ-³²P]ATP transfer to a poly(GAT) substrate at pH 7.6 and 2°C [1]. The structurally simpler commercially available Tyrphostin 8 (4-hydroxybenzylidenemalononitrile, lacking the 3-methoxy substituent) inhibits EGFR with an IC₅₀ of 560 µM under comparable kinase assay conditions . Thus BMN3 exhibits approximately 2.24-fold greater EGFR inhibitory potency than Tyrphostin 8, attributable to the electron-donating 3-methoxy group modulating the electrophilicity of the α,β-unsaturated dinitrile system [1]. Both compounds remain weak EGFR inhibitors relative to clinical kinase inhibitors, positioning BMN3 as a tool compound for studying the structure-activity relationship of the benzylidenemalononitrile pharmacophore rather than as a lead candidate [1].

EGFR inhibition Tyrosine kinase Tyrphostin pharmacology

Regiochemical Influence on Benzylidenemalononitrile SAR: 3-Hydroxy-4-Methoxy vs. 4-Hydroxy-3-Methoxy Positioning

Accumulated SAR data from the BMN series establish a general tyrosinase inhibition potency ranking: 2,4-dihydroxyphenyl > 3-hydroxy-4-methoxyphenyl > 3,4-dihydroxyphenyl ≈ 4-hydroxyphenyl ≈ 4-hydroxy-3-methoxyphenyl >> other phenyl substitution patterns [1]. Critically, despite this general trend favoring the 3-hydroxy-4-methoxy substitution over the 4-hydroxy-3-methoxy pattern, the specific compound BMN3 violates the class-level prediction by showing negligible tyrosinase inhibition, while the regioisomeric BMN2 retains measurable activity (IC₅₀ = 145.70 µM) [1]. This discordance between class-level SAR trends and individual compound behavior demonstrates that the benzylidenemalononitrile scaffold is exquisitely sensitive to the precise positioning of hydrogen-bond donor (hydroxyl) and acceptor (methoxy) groups, with the 3-OH/4-OCH₃ arrangement in BMN3 uniquely abrogating tyrosinase binding while preserving weak EGFR recognition [1][2].

Structure-activity relationship Regioisomerism Benzylidenemalononitrile pharmacophore

Synthetic Yield and Physicochemical Profile: BMN3 vs. BMN2 – Practical Procurement Considerations

Under identical Knoevenagel condensation conditions (catalytic NaOH, EtOH/water 1:4, 55 °C, 1 hour reaction time), BMN3 was obtained in 83% yield, marginally higher than the 80% yield reported for BMN2 [1]. Both compounds share identical molecular formula (C₁₁H₈N₂O₂) and molecular weight (200.19 g·mol⁻¹), but BMN3 possesses one hydrogen bond donor (the 3-OH group) and four hydrogen bond acceptors (two nitrile groups, the 4-methoxy oxygen, and the 3-OH oxygen), with two rotatable bonds . Commercial sources list BMN3 at ≥98% purity (HPLC) . The regioisomer BMN2 (CAS 3696-12-6) is commercially available under the synonym vanillylidenemalononitrile and is sometimes mislabeled in vendor catalogs, necessitating rigorous analytical verification (¹H NMR, HPLC) to confirm the correct 3-hydroxy-4-methoxy regiochemistry before experimental use [1].

Knoevenagel condensation Synthetic yield Compound purity

High-Value Application Scenarios for Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]- Stemming from Its Verified Differentiation Profile


Negative Control for Tyrosinase Inhibitor Screening Campaigns

In primary or secondary tyrosinase inhibition screens, BMN3 is uniquely qualified as an inert negative-control compound within the BMN chemotype space. Its confirmed lack of tyrosinase inhibition (IC₅₀ >>500 µM, <15% inhibition even at 500 µM) [1] ensures that any observed activity in test compounds cannot be attributed to non-specific BMN scaffold effects. Unlike vehicle-only controls, BMN3 controls for any solvent or vehicle artifacts while providing a structurally matched, biologically silent comparator. This application is directly supported by the head-to-head data in Table 1 of the Oncotarget study [1].

Calibration Standard in Benzylidenemalononitrile Kinase Inhibitor SAR Studies

BMN3 serves as a defined intermediate-potency calibration point in EGFR kinase inhibitor SAR studies. With an EGFR IC₅₀ of 250 µM, it sits between the weaker Tyrphostin 8 (IC₅₀ = 560 µM) and more potent dihydroxy-substituted BMN analogs [1][2]. This intermediate activity, combined with its distinct 3-hydroxy-4-methoxy pharmacophore, allows medicinal chemistry teams to quantitatively assess the contribution of the methoxy position to kinase binding, enabling rational scaffold optimization [1][2].

Regiochemical Reference Standard for Analytical Method Validation

Given the co-existence of the regioisomer BMN2 (CAS 3696-12-6) in commercial supply chains and the risk of cross-shipment, BMN3 with verified 3-hydroxy-4-methoxy regiochemistry is essential as a certified reference standard for HPLC and NMR method development. The distinct ¹H NMR chemical shifts (e.g., vinylic proton at δ 8.26 and methoxy singlet at δ 3.87 for BMN3 vs. δ 8.25 and δ 3.78 for BMN2) [1] provide unambiguous chromatographic and spectroscopic fingerprints for identity confirmation in quality control workflows.

Synthetic Intermediate for Heterocyclic Compound Libraries

The α,β-unsaturated dinitrile moiety of BMN3 is a versatile electrophilic handle for Michael additions, cyclocondensations, and multi-component reactions yielding 4H-chromenes, 2-amino-4H-pyrans, and pyridine derivatives [1]. The 3-hydroxy-4-methoxy substitution pattern introduces a hydrogen-bond donor at the meta position relative to the dinitrilevinyl group, enabling regioselective heterocyclization pathways that are inaccessible with the 4-hydroxy-3-methoxy isomer. The 83% synthetic yield of BMN3 [1] and commercial availability at 98% purity [2] make it a practical building block for diversity-oriented synthesis.

Quote Request

Request a Quote for Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.